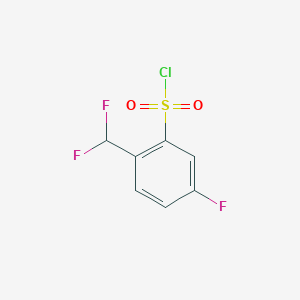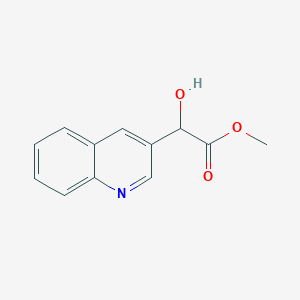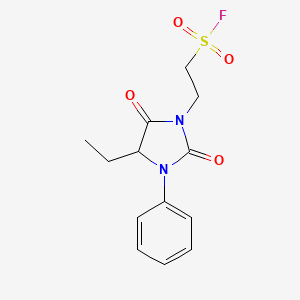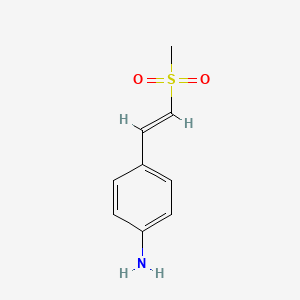
4-(2-Phenylethynyl)-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenylethynyl)-D-phenylalanine is a synthetic amino acid derivative characterized by the presence of a phenylethynyl group attached to the phenylalanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethynyl)-D-phenylalanine typically involves the Sonogashira coupling reaction. This reaction utilizes palladium catalysts to couple the terminal alkyne (C≡C) of the phenylethynyl group with an aryl halide (Ar-X) to form a new carbon-carbon bond. The reaction conditions often include the use of copper(I) iodide as a co-catalyst and an amine base such as triethylamine, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-Phenylethynyl)-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the phenylethynyl group can be reduced to a double or single bond.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of phenylethylene or phenylethane derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4-(2-Phenylethynyl)-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Potential use in studying protein interactions and enzyme mechanisms.
Medicine: Exploration of its potential biological activity for drug discovery purposes.
Industry: Investigation of its properties for the development of novel functional materials.
作用機序
The mechanism of action of 4-(2-Phenylethynyl)-D-phenylalanine involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the presence of the phenylalanine backbone allows it to mimic natural amino acids, potentially interfering with protein synthesis and function.
類似化合物との比較
Similar Compounds
4-(2-Phenylethynyl)-L-phenylalanine: Similar structure but with the L-configuration.
2-(Phenylethynyl)pyridine: Contains a pyridine ring instead of a phenylalanine backbone.
4-(2-Phenylethynyl)aniline: Contains an aniline group instead of a phenylalanine backbone.
Uniqueness
4-(2-Phenylethynyl)-D-phenylalanine is unique due to its D-configuration, which can result in different biological activity compared to its L-counterpart. The presence of the phenylethynyl group also imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15NO2/c18-16(17(19)20)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12,18H2,(H,19,20)/t16-/m1/s1 |
InChIキー |
KJTJIPHLAUVCGH-MRXNPFEDSA-N |
異性体SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13553268.png)


![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)

![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)


![2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13553322.png)

![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)


